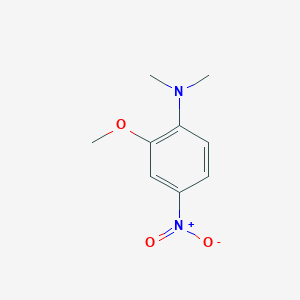
2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 2-Bromo-4-chloro-6-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group
Analyse Des Réactions Chimiques
2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction:
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Applications De Recherche Scientifique
2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form thiourea derivatives and other products . The molecular targets and pathways involved are primarily related to its use as a chemical reagent rather than a biological agent.
Comparaison Avec Des Composés Similaires
2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate can be compared with other halogenated isothiocyanates:
2-Bromophenyl isothiocyanate: Similar in structure but lacks the chloro and trifluoromethyl groups, making it less reactive in certain applications.
4-Chloro-2-(trifluoromethyl)phenyl isothiocyanate: Lacks the bromo group, which affects its reactivity and the types of reactions it can undergo.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: While not an isothiocyanate, this compound shares some structural similarities and is used in different types of coupling reactions.
These comparisons highlight the unique reactivity and applications of this compound in scientific research.
Propriétés
Formule moléculaire |
C8H2BrClF3NS |
|---|---|
Poids moléculaire |
316.53 g/mol |
Nom IUPAC |
1-bromo-5-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrClF3NS/c9-6-2-4(10)1-5(8(11,12)13)7(6)14-3-15/h1-2H |
Clé InChI |
OSCCSYKVUFMXBH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)N=C=S)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B13915617.png)

![tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate](/img/structure/B13915625.png)



![ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B13915639.png)


![disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13915664.png)

